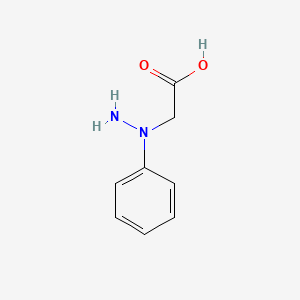

2-(1-Phenylhydrazinyl)acetic acid

Description

Contextual Significance of Hydrazinyl Carboxylic Acid Derivatives in Organic Chemistry

Hydrazinyl carboxylic acid derivatives are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical transformations. sigmaaldrich.com Their bifunctional nature, possessing both a nucleophilic hydrazine (B178648) group and a carboxylic acid moiety, allows for a diverse range of reactions. The carboxylic acid group can be converted into esters, amides, and acid chlorides, while the hydrazine part is reactive towards carbonyl compounds and can participate in cyclization reactions. ncert.nic.in

These derivatives are fundamental to the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com For instance, cyclic hydrazino α-carboxylic acids are key components of several natural products and have been employed as intermediates and auxiliaries in asymmetric synthesis. afinitica.com The ability to form stable hydrazones and subsequently cyclize into five- or six-membered rings makes them invaluable tools for synthetic chemists. afinitica.com

Overview of the Synthetic Versatility of Phenylhydrazine (B124118) in Heterocyclic Chemistry

Phenylhydrazine, first synthesized by Hermann Emil Fischer in 1875, is a parent compound to a vast number of derivatives and a reagent of immense importance in organic synthesis. orgsyn.org Its most notable application is the Fischer indole (B1671886) synthesis, a powerful method for preparing indoles, which are key structural motifs in many biologically active compounds and pharmaceuticals. slideshare.netijnrd.org This reaction involves the acid-catalyzed rearrangement of the phenylhydrazone of an aldehyde or ketone. cdnsciencepub.com

The synthetic utility of phenylhydrazine extends beyond indole synthesis. It is widely used to form phenylhydrazones with sugars, which aids in their separation and characterization. ncert.nic.in Furthermore, phenylhydrazine and its derivatives are precursors to a variety of heterocyclic systems, including pyrazoles, pyrazolines, and pyridazines. cdnsciencepub.comresearchgate.net For example, the reaction of phenylhydrazine with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a straightforward route to substituted pyrazoles and pyrazolines, respectively. researchgate.net The reactivity of the N-H bonds and the aromatic ring allows for a broad spectrum of cyclization and condensation reactions.

Scope and Focus of Research on 2-(1-Phenylhydrazinyl)acetic Acid and Related Structures in Chemical Synthesis

While extensive research exists for phenylhydrazine and many of its derivatives, specific studies focusing solely on this compound are less prevalent in the literature. However, its structure suggests significant potential as a versatile synthetic intermediate. The compound combines the key reactive features of phenylhydrazine and acetic acid.

A plausible synthetic route to this compound involves the nucleophilic substitution of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, with phenylhydrazine. The resulting molecule would be a valuable precursor for creating more complex structures.

Potential Synthetic Applications:

Heterocyclic Synthesis: The primary research focus for a molecule like this compound would likely be its use in synthesizing novel heterocyclic compounds. The presence of the carboxylic acid group offers a handle for intramolecular cyclization reactions that are not possible with simple phenylhydrazine. For instance, it could be used to synthesize various fused heterocyclic systems.

Precursor to Biologically Active Molecules: Phenylacetic acid and its derivatives are known to exhibit a range of biological activities. mdpi.com Similarly, many hydrazine-containing compounds are of pharmaceutical interest. acs.org Research into this compound could therefore be directed towards synthesizing new compounds with potential therapeutic applications.

Ligand Synthesis: The structure is also suitable for the synthesis of novel ligands for coordination chemistry, with the potential to chelate metal ions through the hydrazine nitrogens and the carboxylate oxygen.

The isomeric compound, 2-phenylacetohydrazide (B146101) (also known as 1-acetyl-2-phenylhydrazine), has been more widely studied and is commercially available. sigmaaldrich.comnih.govsigmaaldrich.com This highlights a research gap and an opportunity for further investigation into the synthesis and reactivity of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-aminoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10(6-8(11)12)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPUZQSFPGSJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306130 | |

| Record name | (1-Phenylhydrazinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4408-70-2 | |

| Record name | 4408-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Phenylhydrazinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Phenylhydrazinyl Acetic Acid and Its Precursors/derivatives

Strategies for the Formation of N-Phenylhydrazone Intermediates

N-phenylhydrazone intermediates are key precursors in the synthesis of 2-(1-Phenylhydrazinyl)acetic acid and its derivatives. These intermediates are typically formed through the condensation of phenylhydrazine (B124118) with various carbonyl compounds.

Condensation Reactions with Aldehydes and Ketones

The reaction of aldehydes and ketones with phenylhydrazine is a fundamental method for forming phenylhydrazones. youtube.comtardigrade.in This nucleophilic addition reaction involves the attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the >C=N-NHC6H5 linkage. youtube.com The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid. ijnrd.orgslideshare.net

The general mechanism proceeds in two main steps: the formation of an aminomethanol (B12090428) intermediate and its subsequent dehydration to the phenylhydrazone. rsc.org Below pH 5-6, the formation of the aminomethanol is the rate-determining step, while above this pH, the dehydration becomes rate-limiting. rsc.org

For example, the reaction of acetophenone (B1666503) with phenylhydrazine in boiling ethanol (B145695) with a few drops of glacial acetic acid yields acetophenone phenylhydrazone. ijnrd.orgslideshare.net Similarly, various aldehydes and ketones can be converted to their corresponding hydrazone derivatives by reacting with hydrazine (B178648) (H2NNH2), a reaction that is analogous to imine formation. libretexts.org

Table 1: Examples of Phenylhydrazone Formation from Aldehydes and Ketones

| Carbonyl Compound | Reagent | Product | Reference |

| Acetaldehyde | Phenylhydrazine | Acetaldehyde phenylhydrazone | tardigrade.in |

| Acetone (B3395972) | Phenylhydrazine | Acetone phenylhydrazone | youtube.com |

| Benzaldehyde | Phenylhydrazine | Benzaldehyde phenylhydrazone | chemrxiv.org |

| 4-Chlorobenzaldehyde | Phenylhydrazine | 4-Chlorobenzaldehyde phenylhydrazone | rsc.org |

| 1-Naphthaldehyde | Phenylhydrazine | 1-Naphthaldehyde phenylhydrazone | rsc.org |

Condensation Reactions with Chalcones and α,β-Unsaturated Carbonyl Systems

Chalcones, which are α,β-unsaturated ketones, and other α,β-unsaturated carbonyl systems also react with phenylhydrazine to form pyrazoline derivatives. This reaction is a key method for synthesizing five-membered heterocyclic compounds. The reaction typically proceeds by a Michael-type addition of the phenylhydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration. researchgate.net

Various catalysts and reaction conditions have been employed to facilitate this condensation, including sodium acetate (B1210297) in acetic acid, boiling acetic acid, and potassium hydroxide (B78521) in ethanol. researchgate.net The choice of solvent can also influence the reaction, with ethanol often being a preferred medium. researchgate.net The reaction of o-phenylenediamine (B120857) with chalcones, for instance, has been shown to produce 1,5-benzodiazepines. researchgate.net The Robinson annulation is another powerful reaction that combines a Michael reaction with an aldol (B89426) condensation to form cyclic products. pressbooks.pub

Formation of Schiff Bases from N-Acylated Isatin (B1672199) Derivatives and Phenylhydrazine

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. In the context of synthesizing precursors for this compound, the reaction between N-acylated isatin derivatives and phenylhydrazine is of particular interest. Isatin (1H-indole-2,3-dione) possesses a reactive ketone group at the C-3 position, which readily condenses with phenylhydrazine. researchgate.net

This reaction leads to the formation of isatin-3-phenylhydrazone. The reaction can be carried out by refluxing equimolar amounts of isatin and phenylhydrazine in a suitable solvent. researchgate.net Furthermore, N-substituted isatins, such as N-acetylisatin, can also be used to generate a variety of Schiff base derivatives. nih.gov For instance, a series of novel Schiff bases of isatin were synthesized by condensing imesatin (prepared from isatin and p-phenylenediamine) with various aromatic aldehydes. nih.gov

A specific synthetic route involves refluxing aniline (B41778) with ethyl chloroacetate (B1199739) in dry acetone in the presence of anhydrous potassium carbonate to produce ethyl phenylaminoacetate. This intermediate then reacts with hydrazine hydrate (B1144303) to yield phenylaminoacetic acid hydrazide, which is subsequently refluxed with different isatins to form the final phenylaminoacetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. researchgate.net

Pathways to Phenylhydrazinyl Acetic Acid Analogues

The synthesis of this compound and its analogues can be achieved through various synthetic routes, including ring-opening reactions and derivatization of pre-formed hydrazones.

Ring-Opening and Acylation Reactions Involving Hydrazines and Carboxylic Acid Derivatives

One approach to synthesizing phenylhydrazinyl acetic acid analogues involves the reaction of hydrazides with carboxylic acids or their derivatives. For example, the reaction of various hydrazides with glacial acetic acid under reflux can lead to C- and N-acetylation, hydrolysis, and rearrangement reactions. nih.gov In peptide synthesis, hydrazides are important intermediates, and their reaction with acids like acetic acid can result in partial acetylation of the hydrazide as a side reaction. researchgate.netpharm.or.jpnih.gov

Activated amides can react with hydrazine at room temperature in an aqueous environment to produce acyl hydrazides in good yields. organic-chemistry.org This method provides a direct route to hydrazide intermediates that can be further modified.

Derivatization of Acyl Hydrazones with Acetic Acid Moieties

Acylhydrazones, which contain the -CONH-N=CH- group, are versatile intermediates for the synthesis of more complex molecules. nih.gov These compounds can be prepared by the condensation of an acyl hydrazide with an aldehyde or ketone. nih.govekb.eg

A general method involves the preparation of a benzoic acid hydrazide from the corresponding benzoic acid ester, followed by reaction with an aromatic aldehyde to form the acylhydrazone. ekb.eg Once the acylhydrazone is formed, it can be further derivatized. For instance, introducing an acetic acid moiety can be achieved through various chemical transformations.

A study demonstrated the synthesis of phenazine-1-carboxylic acylhydrazone derivatives by first synthesizing phenazine-1-carboxylic acid, converting it to the corresponding acylhydrazine, and then condensing it with various aldehydes. nih.gov Similarly, acylhydrazone derivatives of the natural alkaloid matrine (B1676216) have been synthesized by first preparing the 14-acylhydrazine derivative of matrine and then reacting it with different aldehydes. mdpi.com

Catalytic Approaches in Phenylhydrazine-Mediated Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. In the context of reactions involving phenylhydrazine to produce precursors and derivatives of this compound, both protic and Lewis acids have demonstrated considerable utility.

Role of Glacial Acetic Acid as a Protic Catalyst

Glacial acetic acid is frequently employed as an efficient protic catalyst in reactions involving phenylhydrazine. It facilitates several key transformations, most notably the formation of phenylhydrazones from phenylhydrazine and various carbonyl compounds. This reaction is a critical step in the renowned Fischer indole (B1671886) synthesis, a method that can be adapted to produce a wide array of indole derivatives. youtube.comnih.gov

In these reactions, glacial acetic acid often serves a dual role as both a catalyst and a solvent. nih.govnih.gov It protonates the carbonyl oxygen of the aldehyde or ketone, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the phenylhydrazine. youtube.com For instance, the condensation of phenylhydrazine with aldehydes or ketones in the presence of glacial acetic acid is a common and effective method for preparing phenylhydrazones. nih.govresearchgate.netthieme-connect.de The reaction of m-tolylhydrazine (B1362546) hydrochloride with 2-methyl-cyclohexanone in glacial acetic acid to form tetrahydrocarbazole isomers is a case in point. youtube.com Similarly, the synthesis of various phenylhydrazone derivatives has been successfully achieved by reacting phenylhydrazine with different aldehydes in refluxing glacial acetic acid. nih.govthieme-connect.de

The catalytic activity of glacial acetic acid is also crucial in the cyclization step of the Fischer indole synthesis, demonstrating its versatility in promoting sequential reactions. nih.gov

Investigation of Lewis Acid Catalysis in Phenylhydrazine Reactions

Lewis acids, as electron-pair acceptors, offer an alternative catalytic strategy for activating substrates in reactions with phenylhydrazine. Various Lewis acids have been explored to promote reactions such as the Fischer indole synthesis and other related transformations. Commonly used Lewis acids in this context include boron trifluoride, zinc chloride, iron chloride, and aluminum chloride. youtube.com

Recent research has highlighted the potential of more sophisticated Lewis acids in catalysis. For example, iron(III) triflimide has been shown to be an effective Lewis acid catalyst for the ortho-thioarylation of phenols, a reaction that can be a key step in the synthesis of more complex derivatives that may subsequently react with phenylhydrazine. researchgate.net Another example is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, which has been demonstrated to be an efficient catalyst for the hydrogenation of imines. nih.gov Given that hydrazones are a type of imine, this suggests the potential for Lewis acid-catalyzed reductions of phenylhydrazones to the corresponding hydrazines, which are direct precursors to compounds like this compound.

The carbonyl carbon in aldehydes and ketones has electrophilic (Lewis acid) character, making it reactive towards nucleophiles like phenylhydrazine. ncert.nic.in The use of a Lewis acid catalyst can further enhance this electrophilicity, facilitating the initial addition step in hydrazone formation.

Green Chemistry Advancements in Phenylhydrazine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of phenylhydrazine and its derivatives. Key areas of advancement include the use of ultrasound, aqueous reaction media, and one-pot multicomponent strategies.

Ultrasound-Assisted Reaction Conditions

Ultrasonic irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. google.com This technique utilizes acoustic cavitation to generate localized high pressures and temperatures, which can dramatically accelerate chemical transformations. google.com

The synthesis of various hydrazine derivatives has been shown to benefit from ultrasound assistance. For example, the synthesis of N-[substituted phenyl]hydrazinecarboxamide and its subsequent reaction with 1H-indole-2,3-dione were accomplished in minutes under ultrasonication, whereas conventional methods required hours to days. google.com Similarly, pyrazolone (B3327878) derivatives have been synthesized in high yields from the reaction of corresponding diazo compounds with phenylhydrazine under ultrasound irradiation, with the products being pure enough to not require recrystallization. chemicalbook.com Another study demonstrated that the acid-catalyzed condensation of hydrazides and aldehydes to form acylhydrazones could be achieved in 4-6 minutes with ultrasound, a significant improvement over the 15-45 minutes required with conventional heating. solubilityofthings.com

The following table summarizes the comparative efficiency of ultrasound-assisted synthesis versus conventional methods for some phenylhydrazine derivatives.

| Product | Conventional Method Time | Ultrasound-Assisted Time | Reference |

| N-[substituted phenyl]hydrazinecarboxamide | 4 hours | 20 minutes | google.com |

| Hydrazine carboxamide analogues | 30 minutes - 48 hours | 5 - 20 minutes | google.com |

| Pyrazolone derivatives | Not specified | 30 minutes | chemicalbook.com |

| Piperidinyl-quinoline N-acylhydrazones | 15 - 45 minutes | 4 - 6 minutes | solubilityofthings.com |

Aqueous Medium Synthetic Protocols

The use of water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. While phenylhydrazine itself is sparingly soluble in water, orgsyn.org synthetic protocols have been developed that utilize aqueous media, often in combination with co-solvents or under specific pH conditions. researchgate.net

For instance, the synthesis of phenylhydrazine can be carried out in an aqueous solution, starting from the diazotization of aniline in the presence of hydrochloric acid, followed by reduction. orgsyn.org The resulting phenylhydrazine derivative can then be used in subsequent reactions, sometimes without being isolated from the aqueous solution.

More recently, a green and efficient protocol for the synthesis of phenylhydrazone derivatives has been developed using an aqueous-ethanol medium at room temperature. This method highlights the feasibility of carrying out phenylhydrazine reactions in predominantly aqueous environments, which significantly reduces the reliance on volatile organic solvents. The synthesis of certain pyrazolo-pyrimidino-pyridine derivatives has also been achieved through a one-pot, four-component domino reaction in water, catalyzed by p-toluenesulfonic acid.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials, represent a highly efficient and atom-economical synthetic approach. These reactions reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources.

Phenylhydrazine is a versatile component in various MCRs for the synthesis of complex heterocyclic compounds. A notable example is the one-pot, four-component synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one derivatives. This reaction involves the acid-catalyzed reaction of phenylhydrazine, 3-aminocrotononitrile, an aldehyde, and thiobarbituric acid in water. This method was found to be significantly more efficient than a stepwise, three-component approach, with a higher yield (91% vs. 66%) and a much shorter reaction time (1 hour vs. 10 hours).

Another example is the catalyst-free, one-pot multicomponent reaction of 2,5-dihydrazino-1,3,4-thiadiazole (derived from hydrazine) with malononitrile, a substituted aldehyde, and ethyl acetoacetate (B1235776) to produce complex pyranopyrazole derivatives. These examples underscore the power of MCRs in rapidly assembling molecular complexity from simple precursors like phenylhydrazine in an environmentally benign manner.

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Although specific experimental NMR data for 2-(1-Phenylhydrazinyl)acetic acid is not widely published, a theoretical analysis based on the known chemical shifts of related structural fragments allows for the prediction of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Connectivity Analysis

In a hypothetical ¹H-NMR spectrum, the protons of the phenyl ring would typically appear as a complex multiplet in the aromatic region, generally between δ 6.5 and 7.5 ppm. The chemical shifts of these protons would be influenced by the electron-donating effect of the hydrazine (B178648) group. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would likely produce a singlet, expected to appear in the range of δ 3.5-4.5 ppm. The protons attached to the nitrogen atoms (N-H) would give rise to signals that can vary in chemical shift and may be broad, depending on the solvent and concentration. Additionally, the acidic proton of the carboxyl group (-COOH) would be observed as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

For the ¹³C-NMR spectrum, distinct signals for each carbon environment are expected. The carbonyl carbon of the carboxylic acid would resonate at the most downfield position, likely in the range of δ 170-180 ppm. The carbons of the phenyl ring would generate signals in the aromatic region (δ 110-150 ppm), with the carbon directly attached to the nitrogen (ipso-carbon) showing a distinct chemical shift. The methylene carbon (-CH₂-) would be expected in the δ 40-60 ppm region.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would be expected as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibrations of the hydrazine group would likely appear in the 3200-3400 cm⁻¹ region. Bending vibrations for the N-H groups would be observed around 1600 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), along with the characteristic bands for the substituted benzene (B151609) ring.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy would provide complementary information. The symmetric stretching of the benzene ring would be expected to produce a strong signal. The C=O and C-N bonds would also exhibit characteristic Raman shifts. As a complementary technique to FT-IR, Raman spectroscopy can be particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (166.18). High-resolution mass spectrometry could confirm the elemental composition. Common fragmentation pathways would likely involve the loss of the carboxyl group (a loss of 45 amu) and cleavage of the N-N bond, leading to characteristic fragment ions that could further confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, which possesses a carboxylic acid group and a hydrazine moiety, direct analysis by GC-MS can be challenging due to its polarity and potential for thermal degradation in the injector port. Derivatization is often employed to increase volatility and thermal stability. A common approach for carboxylic acids is esterification, for instance, by reaction with methanol (B129727) or diazomethane (B1218177) to form the methyl ester, methyl 2-(1-phenylhydrazinyl)acetate.

The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the mass of the derivative. The fragmentation pattern in electron ionization (EI) mode would likely involve characteristic cleavages. Alpha-cleavage adjacent to the nitrogen atoms of the hydrazine group and cleavage of the ester group are predictable fragmentation pathways. libretexts.org The loss of the carboxymethyl group (-CH₂COOCH₃) or the entire ester group (-COOCH₃) would result in significant fragment ions. Cleavage of the N-N bond is also a possibility, leading to fragments corresponding to the aniline (B41778) cation or related structures.

Table 1: Predicted GC-MS Fragmentation Data for Methyl 2-(1-Phenylhydrazinyl)acetate

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₉H₁₂N₂O₂]⁺ | 180 |

| [M - OCH₃]⁺ | [C₈H₉N₂O]⁺ | 149 |

| [M - COOCH₃]⁺ | [C₇H₉N₂]⁺ | 121 |

| [C₆H₅NHNH₂]⁺ | Phenylhydrazine (B124118) cation | 108 |

| [C₆H₅NH]⁺ | Phenylamino cation | 92 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: This table represents predicted fragmentation patterns for the methyl ester derivative of this compound and is for illustrative purposes. Actual experimental data may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase chromatography is a common method for separating such polar compounds. nih.govnih.gov An acidic mobile phase, often containing formic acid or acetic acid, is typically used to ensure the carboxylic acid group is in its protonated form, leading to better retention on a C18 column. nih.gov

Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS for polar molecules. In positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻. nih.gov The choice of ionization mode can depend on the pH of the mobile phase and the pKa of the analyte.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting the parent ion. For the [M+H]⁺ ion, common fragmentation pathways would include the loss of water (H₂O) and the loss of formic acid (HCOOH) from the carboxylic acid group.

Table 2: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3-4 kV |

| Source Temperature | 100 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Voltage | 20 - 40 V |

Note: These are typical starting parameters and would require optimization for a specific instrument and application.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, based on the known crystal structures of related hydrazide and carboxylic acid derivatives, a prediction of its solid-state architecture can be made. mdpi.comnih.gov

The molecule possesses both hydrogen bond donors (-NH and -OH) and acceptors (C=O and N), making it highly likely to form an extensive network of intermolecular hydrogen bonds in the solid state. The carboxylic acid groups are expected to form dimers through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. Furthermore, the hydrazine moiety can participate in N-H···O or N-H···N hydrogen bonds, linking the molecules into chains or sheets.

The conformation of the molecule will be influenced by the steric and electronic interactions between the phenyl ring, the hydrazine group, and the acetic acid moiety. The dihedral angle between the phenyl ring and the plane of the hydrazine group will be a key conformational parameter. The planarity of the carboxyl group is expected.

Table 3: Predicted Crystallographic Data and Key Structural Features for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is likely due to hydrogen-bonded dimers |

| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer), N-H···O, N-H···N |

| Molecular Conformation | Non-planar arrangement of the phenyl and acetic acid groups relative to the N-N bond |

Note: This table is based on theoretical predictions and analysis of similar known crystal structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within the phenylhydrazine chromophore. A study by Al-Jibouri (2011) reported the UV-Vis spectrum of the synthesized compound, which they refer to as (N-Carboxymethyl-N-phenyl-hydrazino)-acetic acid. nih.gov

The spectrum is characterized by absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic phenyl ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms in the hydrazine group. The presence of the carboxyl group may cause a slight shift in the absorption maxima compared to unsubstituted phenylhydrazine.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol (B145695) | 242 | Not Reported | π → π* (Phenyl ring) |

| Ethanol | 285 | Not Reported | n → π* (Hydrazine) / π → π* (Phenyl ring) |

Data sourced from Al-Jibouri, 2011. nih.gov The original source did not provide molar absorptivity values.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the compound's empirical formula to verify its purity and composition.

For this compound, the molecular formula is C₈H₁₀N₂O₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. Experimental data from the synthesis and characterization of this compound by Al-Jibouri (2011) confirms a good agreement between the found and calculated values, thus validating the proposed molecular formula. nih.gov

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 57.82 | 57.60 |

| Hydrogen (H) | 6.07 | 6.15 |

| Nitrogen (N) | 16.86 | 16.65 |

Theoretical values are calculated for the formula C₈H₁₀N₂O₂. Found values are from Al-Jibouri, 2011. nih.gov

Mechanistic Investigations of Reactions Involving 2 1 Phenylhydrazinyl Acetic Acid Precursors

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways of phenylhydrazine (B124118) derivatives are multifaceted, often beginning with the condensation between the hydrazine (B178648) and a carbonyl compound to form a phenylhydrazone intermediate. byjus.com This initial step is fundamental to many subsequent transformations. For instance, in the widely studied Fischer indole (B1671886) synthesis, the phenylhydrazone is not the final actor but a crucial precursor that isomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgnumberanalytics.com This tautomerization is a key pivot point in the reaction mechanism.

Following the formation of the enamine tautomer, protonation occurs, setting the stage for an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, a type of electrocyclic reaction where the N-N bond is cleaved. byjus.com This rearrangement leads to the formation of a diimine intermediate. wikipedia.org The subsequent steps involve the re-aromatization of the benzene (B151609) ring to yield an anilino imine, whose nucleophilic amine group attacks the imine intramolecularly. byjus.com This attack forms a cyclic aminoacetal (or aminal). wikipedia.org The final stage involves the elimination of an ammonia (B1221849) molecule, driven by the formation of the energetically stable aromatic indole ring. byjus.comwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the initial phenylhydrazine is incorporated into the resulting indole ring. wikipedia.org

In the formation of other heterocycles like pyrazolines, the initial phenylhydrazone formed from a reaction with an α,β-unsaturated ketone undergoes intramolecular cyclization. nih.govuii.ac.id This process can involve a nucleophilic attack from the second nitrogen atom of the hydrazine onto the β-carbon of the original enone system. uii.ac.id

Role of Acetic Acid in Proton Transfer and Dehydration Steps

Acetic acid plays a pivotal role in reactions involving phenylhydrazine precursors, acting as both a solvent and a catalyst. mdpi.comnumberanalytics.com As a Brønsted acid, it facilitates several key steps by providing protons. wikipedia.orgrsc.org In the Fischer indole synthesis, acid catalysis is essential for the initial protonation of the phenylhydrazone, which encourages its isomerization to the more reactive enamine tautomer. byjus.comwikipedia.org This protonation is critical for the subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgmdpi.com

Furthermore, acetic acid is instrumental in the final stages of heterocycle formation, particularly in dehydration steps. In the synthesis of pyrazolines from chalcones and phenylhydrazine, an acid catalyst accelerates the dehydration of an intermediate to form a hydrazone, which then undergoes cyclization. uii.ac.idresearchgate.net Similarly, the conversion of the cyclic aminoacetal to the final indole in the Fischer synthesis involves an acid-catalyzed elimination of ammonia. wikipedia.orgmdpi.com The choice and concentration of the acid catalyst can influence the reaction's direction, especially when using unsymmetrical ketones, affecting which regioisomeric indole is formed. byjus.comsharif.edu While strong acids like HCl and H2SO4 are common, acetic acid provides a milder condition that is effective for many of these transformations. rsc.orgmdpi.comnih.gov For example, refluxing in acetic acid is a common procedure for the cyclization of various phenylhydrazone precursors. mdpi.comrsc.org

The table below illustrates the use of acetic acid in the Fischer indole synthesis under various conditions.

| Phenylhydrazine Derivative | Carbonyl Compound | Acid/Solvent System | Conditions | Product | Yield | Reference |

| o,m-Tolylhydrazine (B1362546) hydrochlorides | Isopropyl methyl ketone | Acetic acid | Room Temperature | Methyl indolenines | High | nih.gov, researchgate.net |

| o,m-Tolylhydrazine hydrochlorides | 2-Methylcyclohexanone | Acetic acid | Room Temperature | Methyl indolenines | High | nih.gov, researchgate.net |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Reflux (1.5 h) | 2,3,3-trimethyl-5-nitroindolenine | 10% | mdpi.com |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | 4 h | 2,3,3-trimethyl-7-nitroindolenine | 30% | mdpi.com |

| Phenylhydrazine | Ketone 33 | Acetic acid | Reflux | Tetracycle 34 | Satisfactory | rsc.org |

Cyclization Mechanisms in Heterocycle Formation

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne. wikipedia.org In the context of phenylhydrazine derivatives, the corresponding hydrazone can, in some cases, serve as a precursor to a 1,3-dipole. For example, a hydrazone can generate a nitrile imine, which is a type of 1,3-dipole. The nitrile imine can then undergo a cycloaddition with an alkyne to produce a pyrazole (B372694) ring. youtube.com

Another pathway involves the reaction of phenylhydrazine with chalcones (α,β-unsaturated ketones) in the presence of an acid catalyst like acetic acid to form pyrazolines. uii.ac.idresearchgate.net This transformation can be described as proceeding through a 1,3-dipolar cycloaddition mechanism. uii.ac.id The reaction initiates with a nucleophilic attack by the nitrogen atom of the hydrazine on the carbonyl group of the chalcone, followed by dehydration to form a hydrazone intermediate. uii.ac.idresearchgate.net This hydrazone can then undergo an intramolecular cyclization, which is mechanistically equivalent to a 1,3-dipolar addition, to yield the final pyrazoline product. uii.ac.id

The Fischer indole synthesis is a cornerstone reaction for creating the indole nucleus from arylhydrazines and carbonyl compounds under acidic conditions. byjus.comwikipedia.org Discovered by Emil Fischer in 1883, it remains one of the most effective methods for this transformation. byjus.comnumberanalytics.com The mechanism is a well-studied, multi-step process. byjus.com

Phenylhydrazone Formation : The reaction starts with the condensation of phenylhydrazine or a derivative with an aldehyde or ketone to form a phenylhydrazone. wikipedia.org

Tautomerization : The phenylhydrazone tautomerizes to the more reactive enamine form in the presence of an acid catalyst. wikipedia.orgnumberanalytics.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : The protonated enamine undergoes a concerted, irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement. byjus.comnumberanalytics.com This is the key bond-forming step, where the weak N-N bond is cleaved and a new C-C bond is formed between the benzene ring and the enamine carbon. byjus.com

Cyclization and Aromatization : The resulting intermediate, a diimine, rearomatizes. wikipedia.org This is followed by an intramolecular attack of the amino group onto the imine carbon, forming a five-membered ring (an aminoindoline or aminal). byjus.comwikipedia.org The final step is the elimination of ammonia, catalyzed by the acid, which results in the formation of the stable, aromatic indole ring. wikipedia.orgmdpi.com

The entire process can be viewed as the cyclization of an arylhydrazone that involves a significant cyclic rearrangement. byjus.com

Pyrazoline Formation: Pyrazolines, particularly 2-pyrazolines, are commonly synthesized via the reaction of α,β-unsaturated aldehydes and ketones with phenylhydrazines. nih.gov A widely used method involves refluxing the reactants in acetic acid. nih.gov The mechanism proceeds through an initial condensation to form a phenylhydrazone. This is followed by an intramolecular nucleophilic attack from the N-H group of the hydrazine onto the carbon-carbon double bond of the unsaturated system, leading to the formation of the five-membered pyrazoline ring. nih.gov The reaction of chalcones with phenylhydrazine hydrochloride in an aqueous solution of sodium acetate-acetic acid has been shown to be an effective method for producing 1,3,5-triaryl-2-pyrazolines. nih.gov

The table below shows the effect of reaction conditions on the synthesis of 1,3,5-triphenyl-2-pyrazoline.

| Chalcone:Phenylhydrazine HCl Molar Ratio | Ultrasound | Conditions | Yield | Reference |

| 1:1.2 | No | Reflux in CH3COOH/H2O (4 h) | 76% | nih.gov |

| 1:3 | Yes | Room Temp (2 h) | 96% | nih.gov |

| 1:3 | No | Stirred at Room Temp (2 h) | 45% | nih.gov |

Triazine Formation: Phenylhydrazine precursors are also used in the synthesis of fused triazine heterocycles. For example, 2-aryl-5-phenylhydrazono-2,5-dihydro- wikipedia.orgnih.govmdpi.com-triazine-6-carbonitriles undergo cyclization when refluxed in glacial acetic acid to yield pyrazolo[3,4-e] wikipedia.orgnih.govmdpi.comtriazines. mdpi.com This reaction involves an intramolecular cyclization where a new ring is formed by the interaction of the phenylhydrazone moiety with the triazine core. mdpi.com Similarly, other arylhydrazone derivatives can undergo various heterocyclization reactions to produce 1,2,4-triazine (B1199460) derivatives. nih.gov Another approach involves the cyclative cleavage of pyrazolyltriazenes, which act as protected diazonium species, to form pyrazolo[3,4-d] wikipedia.orgnih.govmdpi.comtriazines. beilstein-archives.org

Solvent Effects on Reaction Selectivity, Acceleration, and Yield

Research into the Fischer indole synthesis of precursors to indole-2-carboxylic acid, which are structurally analogous to 2-(1-Phenylhydrazinyl)acetic acid, provides significant insights into these solvent effects. The cyclization of phenylhydrazones derived from pyruvic acid or its esters is a key step, and the solvent medium can profoundly affect the distribution of products and the efficiency of the transformation.

Detailed studies on the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone have revealed that the solvent and catalyst system can lead to different product ratios. For instance, the reaction can yield both the "normal" product (ethyl 7-methoxyindole-2-carboxylate) and an "abnormal" product where the methoxy (B1213986) group is substituted, for example, by a chlorine atom when using a chloride-containing acid in an alcohol solvent. nih.govresearchgate.net

The selection of the solvent is not only crucial for the reaction's success but also for its environmental impact. Efforts have been made to develop more benign protocols, including the use of solvent-free conditions or greener solvents like ethanol (B145695) and water, although the latter often require specialized catalysts. researchgate.net

Detailed Research Findings

Investigations into the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone using different acid catalysts and solvent systems have provided quantitative data on how these choices affect product selectivity and yield.

One study systematically examined the reaction of ethyl pyruvate 2-methoxyphenylhydrazone under various acidic conditions. The results highlight the dramatic influence of the solvent and the acid catalyst on the formation of the expected 7-methoxyindole (B1360046) derivative versus other products. For example, using saturated HCl in ethanol led to the formation of a chlorinated indole as the major product, a result of the solvent and acid combination. nih.gov In contrast, using zinc chloride in acetic acid influenced the product distribution differently. researchgate.net

The following table summarizes the findings from the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone, illustrating the impact of the reaction medium on product distribution.

Table 1: Effect of Solvent and Catalyst on the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone

| Entry | Catalyst/Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | sat. HCl / EtOH | Reflux | 0.5 | Ethyl 6-chloroindole-2-carboxylate | 35 | nih.gov |

| Ethyl 7-methoxyindole-2-carboxylate | 10 | nih.gov | ||||

| 2 | ZnCl₂ / AcOH | 100 | 0.5 | Ethyl 5-chloroindole-2-carboxylate | 13 | nih.gov |

| Ethyl 7-methoxyindole-2-carboxylate | 2 | nih.gov | ||||

| 3 | PPA | 100 | 0.25 | Ethyl 7-methoxyindole-2-carboxylate | 41 | rsc.org |

| 4 | Benzene | - | - | Expected 6-substituted indoles | - | nih.gov |

These results underscore the complexity of solvent and catalyst effects. The use of a protic solvent like ethanol with HCl not only acts as a medium but also participates in the reaction, leading to chlorinated byproducts. nih.gov Acetic acid, serving as both a solvent and a Brønsted acid catalyst, can also influence the regioselectivity of the cyclization. researchgate.netrsc.org The use of polyphosphoric acid (PPA) can favor the formation of the desired indole-2-carboxylate (B1230498) in good yield. rsc.org

Furthermore, the initial formation of the hydrazone precursor itself is subject to solvent effects. Studies on the formation of acetophenone-phenylhydrazone have shown that the reaction rate is influenced by the polarity of the solvent medium, with different behaviors observed in acetic acid, dichloroacetic acid, dioxane, and dimethyl sulfoxide. rsc.org

In some applications, one-pot syntheses have been developed where the Fischer indolization is followed by another reaction, such as N-alkylation. In these cases, the choice of solvent is even more critical as it must be compatible with both reaction steps. Ethereal solvents have been found to be effective for microwave-promoted one-pot Fischer indolization–N-alkylation sequences. rsc.orgrsc.org

Solvent-free conditions have also been explored as an environmentally friendly alternative, often utilizing grinding or solid-acid catalysts, which can lead to high yields and simplified work-up procedures. brieflands.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the Hartree-Fock exchange term with DFT exchange and correlation terms.

For 2-(1-Phenylhydrazinyl)acetic acid, a DFT study using the B3LYP functional would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. The calculations would model the electron density to predict sites of electrophilic and nucleophilic attack, providing insights into its potential reactivity. The B3LYP functional is known to provide reliable results for a wide range of organic molecules. nih.govnih.gov

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method is an ab initio calculation that provides a foundational, albeit less accurate, description of the electronic structure compared to more advanced methods like DFT. It serves as a valuable baseline for comparison.

An HF calculation for this compound would provide a qualitative picture of its molecular orbitals and their energies. By comparing the results from HF with those from DFT/B3LYP, researchers can assess the impact of electron correlation, which is neglected in the HF approximation but included in DFT. This comparative analysis helps in understanding the nuances of the electronic structure and the importance of electron correlation effects on the molecule's properties.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its function and reactivity. Molecular geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure. mdpi.com

Electronic Structure Characterization

A detailed understanding of the electronic structure is key to predicting a molecule's chemical behavior, including its reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazine (B124118) moiety, particularly the nitrogen atoms and the aromatic ring. The LUMO, on the other hand, would likely be distributed over the phenyl ring and the carbonyl group of the acetic acid moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. mahendrapublications.comnih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Phenyl ring and hydrazinyl nitrogen atoms | Site for electrophilic attack (electron donation) |

| LUMO | Phenyl ring and carboxylic acid group | Site for nucleophilic attack (electron acceptance) |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical reactivity and stability |

Note: This table represents predicted characteristics based on the analysis of similar functional groups and is not derived from direct experimental or computational data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.netresearchgate.net

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the hydrazine (B178648) group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid and the hydrogens on the phenyl ring would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Intermolecular Interactions |

| Carboxylic Acid Oxygen Atoms | Negative (Red/Yellow) | Hydrogen bond acceptor, site for electrophilic attack |

| Hydrazine Nitrogen Atoms | Negative (Red/Yellow) | Hydrogen bond acceptor, site for electrophilic attack |

| Carboxylic Acid Hydrogen Atom | Positive (Blue) | Hydrogen bond donor, site for nucleophilic attack |

| Phenyl Ring | Varied, generally less negative than heteroatoms | Can participate in π-π stacking interactions |

Note: This table represents predicted characteristics based on the analysis of similar functional groups and is not derived from direct experimental or computational data for this compound.

Mulliken Population Charge Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. wikipedia.org This analysis provides a way to quantify the distribution of electron density across the molecular framework. The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital method and is routinely performed using quantum chemical software. wikipedia.orgresearchgate.netasianpubs.org

The analysis partitions the total electron population among the constituent atoms, offering a picture of the electrostatic landscape of the molecule. Atoms with negative Mulliken charges are considered electron-rich and act as electron donors, while those with positive charges are electron-poor and act as electron acceptors. This information is crucial for understanding a molecule's dipole moment, molecular polarizability, and other electronic properties. For this compound, a Mulliken population charge analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would reveal the charge distribution. researchgate.netasianpubs.org The nitrogen and oxygen atoms are expected to carry negative charges due to their high electronegativity, while the hydrogen atoms and some carbon atoms would exhibit positive charges.

It is important to note that Mulliken charges are known to be highly dependent on the choice of the basis set used in the calculation, and different basis sets can yield significantly different results. wikipedia.orguni-muenchen.de Despite this limitation, the method remains popular due to its computational simplicity.

Table 1: Illustrative Mulliken Atomic Charges for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a Mulliken population analysis. Actual values would be obtained from specific quantum chemical calculations.)

| Atom | Atom Number | Mulliken Charge (e) |

| C1 (Phenyl) | 1 | -0.125 |

| C2 (Phenyl) | 2 | -0.118 |

| C3 (Phenyl) | 3 | -0.121 |

| C4 (Phenyl) | 4 | -0.119 |

| C5 (Phenyl) | 5 | -0.120 |

| C6 (Phenyl) | 6 | 0.050 |

| N7 (Hydrazine) | 7 | -0.350 |

| N8 (Hydrazine) | 8 | -0.380 |

| C9 (Acetic Acid) | 9 | 0.150 |

| C10 (Carboxyl) | 10 | 0.550 |

| O11 (Carbonyl) | 11 | -0.580 |

| O12 (Hydroxyl) | 12 | -0.620 |

| H (Phenyl) | various | 0.110 - 0.130 |

| H (Hydrazine) | various | 0.250 - 0.280 |

| H (Acetic Acid) | various | 0.180 - 0.450 |

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. mdpi.com Computational methods, particularly those employing DFT, can predict the 1H and 13C NMR chemical shifts of molecules with a useful degree of accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for these predictions. nih.gov

For this compound, computational prediction of NMR spectra would involve optimizing the molecule's geometry and then calculating the magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts. Such calculations are sensitive to several factors, including the molecular conformation, solvent effects, and the presence of intermolecular hydrogen bonding. nih.govprinceton.edu The carboxylic acid and hydrazine protons are particularly challenging to predict accurately due to their exchangeable nature and sensitivity to pH and solvent polarity. nih.govprinceton.edu For instance, the chemical shift of a carboxylic acid proton is typically found in the 10-13 ppm range. princeton.edu The dissociation of the carboxylic acid to a carboxylate can lead to a downfield shift of the carboxyl carbon peak. princeton.edu Machine learning algorithms are also emerging as powerful tools for the accurate prediction of 1H chemical shifts. mdpi.com

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound (Note: This table presents hypothetical data to illustrate the comparison between computationally predicted and experimentally observed NMR chemical shifts.)

| Atom | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| Phenyl H | 6.8 - 7.3 | 6.7 - 7.2 | - | - |

| Phenyl C | - | - | 113.0 - 148.0 | 112.5 - 147.5 |

| CH2 | 3.8 | 3.7 | - | - |

| CH2-C | - | - | 55.0 | 54.5 |

| COOH | 11.5 | 11.3 | - | - |

| COOH-C | - | - | 173.0 | 172.8 |

| NH | 5.5 | 5.4 | - | - |

| NH-NH | 8.2 | 8.1 | - | - |

Computational vibrational spectroscopy is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. arxiv.org By calculating the vibrational frequencies and their corresponding intensities, researchers can assign spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. acs.orgnih.gov These calculations are typically performed using DFT methods after optimizing the molecular geometry to a minimum on the potential energy surface. mdpi.com

For this compound, a computational vibrational analysis would predict the frequencies of key functional groups. For instance, the C=O stretching vibration of the carboxylic acid group is expected in the region of 1700-1750 cm⁻¹. mdpi.com The O-H stretching of the carboxylic acid would appear as a broad band, typically in the 2500-3300 cm⁻¹ range, due to hydrogen bonding. mdpi.com The N-H stretching vibrations of the hydrazine group would be expected in the 3200-3400 cm⁻¹ region. The calculated spectrum can be compared with an experimental spectrum, often with the application of a scaling factor to the computed frequencies to improve agreement with experimental data. mdpi.com

Table 3: Illustrative Computed Vibrational Frequencies for this compound (Note: This table contains hypothetical data representing the output of a computational vibrational analysis.)

| Vibrational Mode | Computed Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch (Carboxylic Acid) | 3050 | Strong, Broad |

| N-H Stretch (Hydrazine) | 3350 | Medium |

| N-H Stretch (Hydrazine) | 3280 | Medium |

| C-H Stretch (Aromatic) | 3080 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 3000 | Weak |

| C=O Stretch (Carboxylic Acid) | 1725 | Very Strong |

| C=C Stretch (Aromatic) | 1600, 1490 | Medium-Strong |

| N-H Bend | 1620 | Medium |

| C-O Stretch (Carboxylic Acid) | 1300 | Strong |

| N-N Stretch | 1150 | Medium |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, which is a key factor governing the reaction rate.

For this compound, computational methods could be used to study various potential reactions, such as its synthesis, oxidation, or decomposition. For example, the oxidation of phenylhydrazine is a complex process involving several intermediates. nih.gov A computational study could model the reaction pathway, for instance, a two-electron transfer from the phenylhydrazine moiety to an oxidizing agent. nih.gov This would involve mapping the potential energy surface of the reaction, locating the transition state structure, and calculating the energy barrier. Such studies can provide detailed insights into the electronic and structural changes that occur during the reaction, which are often difficult to probe experimentally. The mechanism of reactions involving phenylhydrazine can be complex, potentially involving radical intermediates. researchgate.net

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining the structure and properties of molecular solids and solutions. Computational modeling can provide a detailed picture of these interactions. For this compound, the presence of both hydrogen bond donors (the N-H groups of the hydrazine moiety and the O-H group of the carboxylic acid) and acceptors (the nitrogen atoms and the carbonyl and hydroxyl oxygens) suggests that strong intermolecular hydrogen bonding will be a dominant feature in its condensed phases.

Computational studies, often using DFT with dispersion corrections (e.g., B3LYP-D3), can model the formation of dimers or larger clusters of this compound molecules. nih.gov These models can predict the geometry and strength of the hydrogen bonds. For example, the classic carboxylic acid dimer, formed through two strong hydrogen bonds between the carboxyl groups of two molecules, is a likely motif. Additionally, hydrogen bonds involving the hydrazine group could lead to extended networks. The analysis of these interactions is critical for understanding the crystal packing of the molecule in the solid state and its solvation properties in different solvents. The strength of hydrogen bonds can be analyzed through methods like Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

Applications in Organic Synthesis and Building Block Chemistry

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-(1-Phenylhydrazinyl)acetic acid and its derivatives are valuable precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The inherent reactivity of the hydrazine (B178648) and carboxylic acid functionalities allows for diverse cyclization strategies, leading to the formation of various ring systems with significant applications in medicinal chemistry and materials science.

Formation of Pyrazolines and Pyrazoles

Pyrazolines and pyrazoles are five-membered heterocyclic compounds that can be synthesized using this compound derivatives. The general approach involves the reaction of a phenylhydrazine (B124118) derivative with a suitable three-carbon synthon, such as an α,β-unsaturated ketone (chalcone) or a 1,3-diketone. uii.ac.idnih.govresearchgate.net

The reaction of chalcones with phenylhydrazine in the presence of an acid catalyst, such as glacial acetic acid, is a common method for synthesizing 1,3,5-triaryl-2-pyrazolines. uii.ac.idnih.gov The reaction proceeds through the initial formation of a phenylhydrazone, followed by an intramolecular cyclization. nih.gov The use of ultrasound irradiation has been shown to accelerate this reaction and improve yields. nih.gov Acetic acid often serves as a suitable solvent and catalyst for this transformation. uii.ac.iduni.edu

Similarly, the condensation of 1,3-diketones with phenylhydrazine derivatives in the presence of an acid catalyst leads to the formation of pyrazoles. researchgate.net For instance, the reaction of various substituted β-diketones with phenylhydrazine can produce a range of pyrazole (B372694) derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| Chalcone | Phenylhydrazine | Glacial Acetic Acid | Pyrazoline | uii.ac.id |

| 1,3-Diketone | Phenylhydrazine | Acid Catalyst | Pyrazole | researchgate.net |

Synthesis of Indoles and Related Annulated Systems

The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles, which involves the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions. numberanalytics.comwikipedia.orgnih.gov This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a uii.ac.iduii.ac.id-sigmatropic rearrangement and subsequent cyclization to yield the indole ring system. wikipedia.org

A variety of acid catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed for this synthesis. wikipedia.orgnih.gov Acetic acid is also frequently used as a solvent and catalyst in the Fischer indole synthesis. rsc.orgyoutube.comgoogle.com The choice of the acid catalyst can be crucial for the success and regioselectivity of the reaction. nih.govrsc.org

For example, the reaction of phenylhydrazine with acetophenone (B1666503) in the presence of glacial acetic acid and ethanol (B145695) can be used to prepare acetophenone phenylhydrazone, which upon heating with a dehydrating agent like polyphosphoric acid, cyclizes to form 2-phenylindole. google.comijnrd.org

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine | Acetaldehyde | Acid | Indole | numberanalytics.com |

| Phenylhydrazine | Acetophenone | Acetic Acid, then Polyphosphoric Acid | 2-Phenylindole | ijnrd.org |

| Phenylhydrazine Hydrochloride | Ketone | Acetic Acid | Indole Derivative | rsc.org |

Construction of Triazines, Pyridazines, and Other Diazine Derivatives

This compound can serve as a building block for the synthesis of various diazine derivatives, including triazines and pyridazines.

The synthesis of s-triazine derivatives can be achieved through a one-pot reaction involving a β-dicarbonyl compound, N,N-dimethylformamide dimethylacetal, and a hydrazinyl-s-triazine derivative in the presence of acetic acid. nih.govnih.gov This method provides an efficient route to novel pyrazolyl-s-triazine systems. nih.govnih.gov

Pyridazine derivatives can be synthesized from appropriate precursors derived from this compound. For instance, pyridazinones can be prepared by the cyclization of aroylpropionic acids with hydrazine hydrate (B1144303). Further functionalization of the pyridazinone core can lead to a variety of derivatives.

Synthesis of Phthalazinones and Analogues

Phthalazinones, a class of fused pyridazinone heterocycles, can be synthesized using phenylhydrazine derivatives. A straightforward, one-pot method involves the reaction of phthalaldehydic acid with a substituted phenylhydrazine in the presence of a catalytic amount of oxalic acid in water. researchgate.nettandfonline.com This environmentally friendly procedure offers high yields and short reaction times. tandfonline.com The reaction proceeds via a dehydrative cyclization mechanism. tandfonline.com

Alternatively, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) can be synthesized with high selectivity and yield by reacting phenylhydrazine with phthalic anhydride (B1165640) or phthalic acid in microdroplets without the need for a catalyst. stanford.edu This method highlights a significant acceleration of the reaction compared to bulk conditions. stanford.edu

| Reactants | Catalyst/Conditions | Product | Reference |

| Phthalaldehydic acid, Substituted phenylhydrazine | Oxalic acid, Water | 2-(Substituted phenyl)phthalazin-1(2H)-one | tandfonline.com |

| Phenylhydrazine, Phthalic anhydride/acid | Microdroplets, Room Temperature | 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | stanford.edu |

Intermediacy in Oxazolone-Derived Heterocycle Synthesis

Unsaturated oxazolones (azlactones) are versatile intermediates for the synthesis of various heterocyclic compounds. nih.govbiointerfaceresearch.com The reaction of 4-arylidene-oxazol-5(4H)-ones with phenylhydrazine in acetic acid in the presence of sodium acetate (B1210297) leads to the formation of 1,2,4-triazin-6(5H)-ones. nih.gov This reaction demonstrates the utility of oxazolones as synthons for constructing six-membered heterocyclic systems. The oxazolones themselves are typically synthesized via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and sodium acetate. biointerfaceresearch.com

Role as a Versatile Building Block in the Construction of Complex Organic Architectures

Beyond its application in the synthesis of specific heterocyclic systems, this compound and its derivatives serve as versatile building blocks in the construction of more complex organic architectures. The presence of multiple reactive sites allows for sequential and multicomponent reactions to build intricate molecular scaffolds.

The hydrazinyl moiety can participate in cyclization reactions, as seen in the formation of various heterocycles. The carboxylic acid group, or its corresponding ester or hydrazide, provides a handle for further elaboration. nih.gov For example, the acid can be converted to an acid hydrazide, which is a key intermediate for synthesizing other heterocyclic systems like oxadiazoles (B1248032) and for peptide synthesis via the azide (B81097) coupling method. nih.govpharm.or.jp

The ability to introduce substituents on the phenyl ring of this compound further enhances its versatility, allowing for the fine-tuning of the electronic and steric properties of the resulting molecules. This adaptability makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with desired biological activities and material properties.

Development of Novel Synthetic Methodologies for Diversifying Molecular Libraries

The strategic design of molecular libraries with vast structural diversity is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) has emerged as a powerful paradigm for the efficient construction of complex and diverse small molecules from common starting materials. In this context, bifunctional building blocks that possess multiple reactive sites are of paramount importance. The chemical compound This compound represents a versatile scaffold, incorporating both a nucleophilic phenylhydrazine moiety and a carboxylic acid handle, which can be orthogonally exploited to generate a wide array of heterocyclic frameworks.

The development of novel synthetic methodologies centered around This compound allows for the systematic diversification of molecular libraries. This is primarily achieved through reactions that target either the hydrazine or the carboxylic acid functionality, or both in a sequential or concerted manner. These approaches enable the introduction of various substituents and the construction of diverse ring systems, leading to libraries of compounds with a broad range of physicochemical properties and three-dimensional shapes.

One of the most prominent applications of the phenylhydrazine moiety is in the synthesis of indole and pyrazole derivatives. The Fischer indole synthesis, a classic reaction in organic chemistry, can be envisioned with derivatives of This compound . Although direct application might be challenging, its hydrazone derivatives formed with various ketones and aldehydes can undergo acid-catalyzed cyclization. More directly, the reaction with 1,3-dicarbonyl compounds provides a facile route to pyrazole derivatives. The presence of the acetic acid side chain offers a unique opportunity for post-synthetic modification or for influencing the course of the cyclization reaction itself.

Furthermore, the carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This opens up avenues for a multitude of coupling reactions, including amide bond formation with a diverse set of amines, thereby appending a wide range of substituents to the core scaffold. This strategy is particularly valuable in generating libraries for structure-activity relationship (SAR) studies.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular diversity. This compound is an ideal candidate for the design of novel MCRs. For instance, a one-pot reaction involving This compound , an aldehyde, and an isocyanide could potentially lead to complex heterocyclic structures in a single synthetic operation.

The Japp-Klingemann reaction provides another powerful tool for leveraging the reactivity of the phenylhydrazine precursor to This compound . Aryl diazonium salts can react with β-keto-acids or esters to form hydrazones, which are key intermediates for the synthesis of indoles and other heterocycles. wikipedia.org By analogy, novel synthetic routes can be designed starting from precursors to This compound .

The strategic combination of these synthetic methodologies allows for the creation of extensive and diverse molecular libraries based on the This compound scaffold. The ability to independently or sequentially modify the two functional groups provides a high degree of control over the final molecular architecture.

Table of Potential Reactants for Library Diversification

| Reactant Class | Specific Examples | Potential Heterocyclic Core |

| 1,3-Dicarbonyl Compounds | Acetylacetone, Ethyl acetoacetate (B1235776), Dibenzoylmethane | Pyrazole, Pyrazolone (B3327878) |

| α,β-Unsaturated Carbonyls | Chalcones, Cinnamaldehyde | Pyrazoline |

| Aldehydes & Ketones | Benzaldehyde, Cyclohexanone, Acetophenone | Hydrazone (intermediate) |

| Amines (for amide coupling) | Benzylamine, Morpholine, Aniline (B41778) | N-substituted amides |

| Isocyanides (in MCRs) | tert-Butyl isocyanide, Cyclohexyl isocyanide | Complex heterocycles |

Table of Potential Diversified Scaffolds

| Scaffold Name | General Structure | Points of Diversity |

| Pyrazole-acetic acids | Pyrazole ring with a carboxymethyl group | Substituents on the pyrazole ring (from dicarbonyl) and phenyl group |

| Pyrazolin-acetic acids | Pyrazoline ring with a carboxymethyl group | Substituents on the pyrazoline ring (from α,β-unsaturated carbonyl) and phenyl group |

| Indole-based structures | Indole ring with a modified acetic acid side chain | Substituents on the indole ring and modifications of the side chain |

| Acylhydrazide derivatives | Amide linkage from the carboxylic acid | Amine component (R-NH2) |

This strategic use of This compound as a versatile building block underscores its potential in the development of novel synthetic methodologies aimed at the efficient diversification of molecular libraries for high-throughput screening and drug discovery programs.

Advanced Analytical Chemistry Methodologies for 2 1 Phenylhydrazinyl Acetic Acid and Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of "2-(1-Phenylhydrazinyl)acetic acid" from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a highly suitable technique for the analysis of "this compound" due to the compound's polarity and the presence of a chromophore in its structure. A typical HPLC method would involve reversed-phase chromatography.